molecular formula C11H15NO B1391683 3-[(2-Methylbenzyl)oxy]azetidine CAS No. 1121612-93-8

3-[(2-Methylbenzyl)oxy]azetidine

Cat. No.: B1391683
CAS No.: 1121612-93-8
M. Wt: 177.24 g/mol
InChI Key: FCGOFCGXPXVSNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(2-Methylbenzyl)oxy]azetidine is a synthetically produced azetidine derivative offered as a building block for research and development. Azetidines are four-membered saturated heterocycles recognized as valuable pharmacophores in medicinal chemistry and drug discovery . They are frequently employed as constrained analogs of common functional groups or larger ring systems to modulate the physicochemical and metabolic properties of lead compounds . This specific compound, featuring a benzyloxy substitution pattern, may be of particular interest in the synthesis of more complex molecules for pharmaceutical applications, such as in the development of calcium channel blockers or other biologically active agents where the azetidine ring is a key structural component . As a small, strained ring, the azetidine core presents unique synthetic challenges and opportunities for creating novel chemical space . All products are strictly for research use only and are not intended for human or diagnostic use. Researchers are encouraged to consult the specific Certificate of Analysis for detailed quality control information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[(2-methylphenyl)methoxy]azetidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c1-9-4-2-3-5-10(9)8-13-11-6-12-7-11/h2-5,11-12H,6-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCGOFCGXPXVSNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1COC2CNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to Predicting and Enhancing the Metabolic Stability of Azetidine Ether Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Executive Summary

The azetidine ring, a four-membered nitrogen-containing heterocycle, has become a privileged scaffold in modern drug discovery.[1] Its incorporation into molecules, particularly as an azetidine ether, offers a unique combination of properties: a rigid, three-dimensional structure, improved solubility, and the ability to serve as a bioisostere for other common motifs.[2][3] However, the inherent ring strain and chemical nature of the azetidine ether scaffold present distinct metabolic challenges.[4] This guide provides drug development professionals with a comprehensive framework for understanding, predicting, and optimizing the metabolic stability of this important chemical class. We will delve into the common metabolic pathways, present detailed protocols for robust in vitro assessment, explore the utility of in silico modeling, and outline field-proven strategies for designing more durable drug candidates.

The Azetidine Scaffold: A Duality of Stability and Liability

The value of the azetidine scaffold in medicinal chemistry stems from its unique structural and physicochemical properties. Unlike more flexible acyclic or larger ring systems, the constrained four-membered ring provides a rigid framework, which can pre-organize substituents into a conformation favorable for target binding, potentially reducing the entropic penalty of binding and increasing potency.[5] This sp3-rich character is highly sought after in modern drug design to escape "flatland" and improve drug-like properties.[2]

However, this rigidity comes at the cost of significant ring strain (~26 kcal/mol), making the scaffold susceptible to specific metabolic pathways that are less common for unstrained rings.[4][6] This inherent reactivity can be both an advantage in synthesis and a liability in a metabolic context.[7] The ether linkage adds another layer of complexity, introducing a potential site for oxidative metabolism. Therefore, a proactive and nuanced approach is required to harness the benefits of the azetidine ether scaffold while mitigating its metabolic risks.

Primary Metabolic Fates of Azetidine Ethers

Understanding the potential metabolic "soft spots" is the first step toward rational drug design. Azetidine ethers are susceptible to both Phase I and Phase II metabolic transformations, primarily orchestrated by cytochrome P450 (CYP) enzymes and glutathione S-transferases (GSTs) in the liver.[8][9]

Key Metabolic Pathways Include:

  • CYP-Mediated Oxidation: This is a major route of metabolism for many xenobiotics. For azetidine ethers, oxidation can occur at several positions:

    • C-Hydroxylation: Oxidation of the carbon atoms on the azetidine ring or adjacent alkyl chains. The specific site of hydroxylation is often dictated by the regioselectivity of the metabolizing CYP isozyme (e.g., CYP3A4, 2D6).[10]

    • O-Dealkylation: Cleavage of the ether bond, resulting in an azetidinol and an aldehyde or ketone. This is a common pathway for many ether-containing drugs.

    • N-Dealkylation: If the azetidine nitrogen is substituted with an alkyl group, this pathway can be a significant route of metabolism.

  • Ring-Opening Reactions: The inherent strain of the azetidine ring makes it susceptible to nucleophilic attack, leading to ring cleavage.

    • GST-Catalyzed Glutathione (GSH) Conjugation: A notable pathway involves the direct, GST-catalyzed nucleophilic attack by glutathione on a ring carbon atom, leading to ring-opening without prior CYP-mediated bioactivation.[9] This is a critical pathway to investigate, as it can lead to the formation of significant and potentially reactive metabolites.

    • Acid-Mediated Decomposition: In some cases, intramolecular ring-opening can occur via the attack of a pendant functional group, a process that can be facilitated by acidic conditions.[4]

Below is a diagram illustrating these principal metabolic routes.

Caption: Principal metabolic pathways for azetidine ether scaffolds.

In Vitro Assessment: Generating Robust Stability Data

The cornerstone of metabolic stability assessment lies in well-designed in vitro experiments. The two most widely used systems are liver microsomes and cryopreserved hepatocytes, each offering distinct advantages.[11][12] Microsomes are cost-effective for screening CYP-mediated metabolism, while hepatocytes provide a more complete picture, containing both Phase I and Phase II enzymes and cofactors.[13]

Liver Microsomal Stability Assay

This assay is a high-throughput method to determine the intrinsic clearance (CLint) primarily due to Phase I enzymes.[8]

Experimental Protocol:

  • Preparation of Reagents:

    • Thaw pooled liver microsomes (e.g., human, rat) on ice.

    • Prepare a NADPH regenerating system solution (e.g., containing NADP+, glucose-6-phosphate, and G6P dehydrogenase) in phosphate buffer (pH 7.4).

    • Prepare stock solutions of the test compound and positive controls (e.g., Verapamil for high clearance, Dextromethorphan for moderate clearance) in a suitable organic solvent like DMSO.[8]

  • Incubation:

    • Rationale: The goal is to measure the disappearance of the parent compound over time in an enzymatically active system.

    • Pre-warm a solution of microsomes and buffer to 37°C.

    • Add the test compound to the microsome solution at a final concentration typically around 1 µM. The final DMSO concentration should be kept low (<0.5%) to avoid enzyme inhibition.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system. A parallel incubation without the NADPH system serves as a negative control to account for non-enzymatic degradation.

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), collect aliquots of the incubation mixture.

    • Immediately quench the reaction by adding the aliquot to a solution containing a protein-precipitating organic solvent (e.g., ice-cold acetonitrile) and an internal standard for analytical quantification.

  • Sample Analysis:

    • Centrifuge the quenched samples to pellet the precipitated protein.

    • Analyze the supernatant using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method to quantify the remaining concentration of the parent compound relative to the internal standard.

Hepatocyte Stability Assay

This assay provides a more comprehensive assessment of metabolic stability, incorporating both Phase I and Phase II pathways, as well as cellular uptake.[14]

Experimental Protocol:

  • Hepatocyte Preparation:

    • Rapidly thaw cryopreserved hepatocytes in a 37°C water bath.

    • Transfer the cells into pre-warmed incubation medium (e.g., Williams' Medium E).

    • Perform a cell count and viability assessment (e.g., using trypan blue exclusion). Viability should typically be >80%.

    • Dilute the hepatocyte suspension to the desired final cell density (e.g., 0.5-1.0 x 10^6 viable cells/mL).

  • Incubation:

    • Rationale: This setup mimics the cellular environment of the liver more closely than microsomes.

    • Add the hepatocyte suspension to a multi-well plate.

    • Add the test compound (typically at 1 µM final concentration) to the wells.

    • Place the plate in an incubator (37°C, 5% CO2) on an orbital shaker to keep the cells in suspension.

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes), collect aliquots and quench the reaction as described in the microsomal assay (ice-cold acetonitrile with internal standard). For slowly metabolized compounds, longer incubation times may be necessary.[13]

  • Sample Analysis:

    • Process and analyze the samples via LC-MS/MS as in the microsomal protocol.

The general workflow for these in vitro assays is depicted below.

Diagram 2: General Workflow for In Vitro Metabolic Stability Assays Start Prepare Reagents (Microsomes/Hepatocytes, Buffer, Cofactors) Incubate Incubate Test Compound with Liver Fraction at 37°C Start->Incubate Sample Collect & Quench Aliquots at Multiple Time Points Incubate->Sample Analyze Analyze Samples via LC-MS/MS Sample->Analyze Calculate Calculate Kinetic Parameters (t½, CLint) Analyze->Calculate End Report Data Calculate->End

Caption: A streamlined workflow for in vitro metabolic stability assays.

Data Interpretation: From Concentration to Clearance

The primary output from the LC-MS/MS analysis is the peak area ratio of the test compound to the internal standard at each time point.

  • Calculate Percent Remaining: Determine the percentage of the parent compound remaining at each time point relative to the 0-minute time point.

  • Determine the Half-Life (t½): Plot the natural logarithm (ln) of the percent remaining versus time. The slope of the linear regression of this plot is the elimination rate constant (k).

    • Slope = -k

    • t½ (min) = 0.693 / k

  • Calculate In Vitro Intrinsic Clearance (CLint): This value normalizes the rate of metabolism to the amount of protein or number of cells used in the assay.

    • For Microsomes (µL/min/mg protein): CLint = (0.693 / t½) * (Incubation Volume / mg Microsomal Protein)

    • For Hepatocytes (µL/min/10^6 cells): CLint = (0.693 / t½) * (Incubation Volume / Number of Cells in 10^6)

These CLint values are crucial for ranking compounds and for subsequent in vitro-in vivo extrapolation (IVIVE) to predict human pharmacokinetic parameters.[12]

Table 1: Hypothetical Metabolic Stability Data for Azetidine Ether Analogs

Compound IDModificationt½ (min)CLint (µL/min/mg protein)
Lead-01 Parent Scaffold1257.8
AZ-02 Add CF3 to block soft spot4515.4
AZ-03 Replace ether with sulfone> 120< 5.8
AZ-04 Bioisostere (oxetane)3519.8
Verapamil High Clearance Control886.6

Data is illustrative and based on typical values seen in microsomal stability assays.[8]

In Silico Modeling: Predicting Stability Before Synthesis

Before committing resources to chemical synthesis, computational models can provide valuable, prospective insights into metabolic liabilities.[15]

  • Site of Metabolism (SoM) Prediction: Quantum mechanical (QM) and machine learning models can predict which atoms in a molecule are most susceptible to CYP-mediated metabolism.[16] This allows chemists to proactively block these "soft spots," for instance, by introducing fluorine atoms.

  • QSAR and Machine Learning Models: Quantitative Structure-Activity Relationship (QSAR) models correlate structural features with metabolic stability data. Modern approaches, including Message Passing Neural Networks (MPNN), can learn complex relationships from large datasets to predict CLint or classify a compound as having high or low stability.[17][18]

  • Metabolite Prediction: Sophisticated software can predict the structures of likely metabolites by applying a library of known biotransformation rules to a parent compound. This helps in identifying potentially reactive or toxic metabolites early in the process.[16]

While in silico tools do not replace experimental data, they are invaluable for prioritizing synthetic targets and guiding the design of more metabolically robust molecules.

Rational Design: Strategies to Enhance Metabolic Stability

When a promising lead compound exhibits poor metabolic stability, a systematic, data-driven optimization campaign is required.

  • Block Metabolic Hotspots: The most direct strategy. Once a labile site is identified (via metabolite ID or in silico prediction), it can be blocked. A common tactic is the introduction of a fluorine atom or a methyl group at or near the site of metabolism, which can sterically hinder or electronically deactivate the position, preventing enzymatic attack.[19]

  • Reduce Lipophilicity: Highly lipophilic compounds often have greater access to the active sites of CYP enzymes and tend to be more metabolically labile. Reducing logP by introducing polar functional groups can decrease metabolic clearance. However, this must be balanced with maintaining permeability and target potency.

  • Utilize Bioisosteric Replacements: Replace metabolically unstable moieties with bioisosteres that are more resistant to metabolism while preserving the key interactions with the biological target. For an azetidine ether, this could involve:

    • Replacing the ether linkage with a more stable group like a sulfone or an amide.

    • Modulating the electronics of the azetidine nitrogen by using electron-withdrawing protecting groups (e.g., sulfonyl) to decrease its basicity and potential for interaction with CYPs.[20]

    • Replacing the entire azetidine scaffold with another small, strained ring like an oxetane, which may exhibit a different metabolic profile.[21][22]

  • Conformational Constraint: Introducing rigidity elsewhere in the molecule can sometimes orient the labile part of the molecule away from the active site of metabolizing enzymes, thereby "hiding" it from metabolism.

The following decision-making diagram outlines a logical approach to this optimization process.

Diagram 3: Logic for Optimizing Metabolic Stability Start Lead Compound with Poor Metabolic Stability MetID Identify Metabolic 'Soft Spot' (Metabolite ID or In Silico Pred.) Start->MetID Decision Is a specific soft spot known? MetID->Decision Block Block soft spot with F, Me, or other groups Decision->Block Yes NoSpot Global Strategy Needed Decision->NoSpot No Reassess Re-synthesize & Re-test Metabolic Stability Block->Reassess Success Metabolic Stability Improved? Reassess->Success ReduceLipo Reduce Lipophilicity (add polar groups) NoSpot->ReduceLipo Bioisostere Employ Bioisosteric Replacement NoSpot->Bioisostere ReduceLipo->Reassess Bioisostere->Reassess End Advance Candidate Success->End Yes Fail Re-design Success->Fail No Fail->MetID

Caption: A decision tree for the rational optimization of metabolic stability.

Conclusion

Azetidine ether scaffolds offer tremendous potential in drug discovery, but their successful application hinges on a thorough understanding and proactive management of their metabolic stability. By combining robust in vitro assays to generate high-quality clearance data, leveraging predictive in silico models to guide design, and applying rational medicinal chemistry strategies, researchers can effectively navigate the challenges posed by this scaffold. This integrated approach enables the design of novel drug candidates that not only possess high potency and selectivity but also the pharmacokinetic durability required to become successful therapeutics.

References

  • Synthetic Azetidines Could Help Simplify Drug Design. (2019). Technology Networks. [Link]

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026). PubMed. [Link]

  • Synthetic azetidines could help simplify drug design for neurological diseases. (2019). ScienceDaily. [Link]

  • Synthesis of 4-membered heterocycles as fragments and bioisosteres.No URL available.
  • Background and conceptual design a Aza-azetidine bioisostere of... ResearchGate. [Link]

  • Metabolism of Strained Rings: Glutathione S-transferase-Catalyzed Formation of a Glutathione-Conjugated Spiro-azetidine without Prior Bioactivation. (2019). PubMed. [Link]

  • Methods for the synthesis of azetidines. ResearchGate. [Link]

  • Bioisosteres v2 - Recent Trends and Tactics. (2020). Baran Lab. [Link]

  • Basic Bioisosteres. (2022). Cambridge MedChem Consulting. [Link]

  • Examples of azetidine‐based bioisosters. ResearchGate. [Link]

  • Understanding Aze Medications: The Role of Azetidine Derivatives. (2025). Oreate AI Blog. [Link]

  • An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv. [Link]

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026). Taylor & Francis Online. [Link]

  • New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. (2022). PMC. [Link]

  • Structures of some azetidine‐based drugs. ResearchGate. [Link]

  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines. (2021). PMC. [Link]

  • In Vitro Metabolic Stability. Creative Bioarray. [Link]

  • Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. (2025). ACS Publications. [Link]

  • Synthesis of oxetane and azetidine ethers as ester isosteres by Brønsted acid catalysed alkylation of alcohols with 3-aryl-oxetanols and 3-aryl-azetidinols. (2023). RSC Publishing. [Link]

  • Advanced in vitro metabolic stability assays for drug discovery. Nuvisan. [Link]

  • In vitro assessment of cytochrome P450 inhibition and induction potential of azacitidine. Springer. [Link]

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. ResearchGate. [Link]

  • Examples of biologically active drug leads containing azetidine. ResearchGate. [Link]

  • Tackling metabolism issues in drug discovery with in silico methods. (2024). AZoNetwork. [Link]

  • Development of a Novel In Silico Classification Model to Assess Reactive Metabolite Formation in the Cysteine Trapping Assay and Investigation of Important Substructures. (2024). MDPI. [Link]

  • The Trends and Future Prospective of In Silico Models from the Viewpoint of ADME Evaluation in Drug Discovery. PMC. [Link]

  • In-Silico Stability Predictors: Investigation of Performance Towards balanced Experimental Data. (2025). bioRxiv. [Link]

  • Evaluating the Differences in Cycloalkyl Ether Metabolism Using the Design Parameter “Lipophilic Metabolism Efficiency” (LipMetE) and a Matched Molecular Pairs Analysis. (2013). ACS Publications. [Link]

  • Metabolic Stability and its Role in Biopharmaceutical Development: Trends and Innov
  • Cytochrome P450-Mediated Metabolism and CYP Inhibition for the Synthetic Peroxide Antimalarial OZ439. PMC. [Link]

  • Exploring the Role of CYP3A4 Mediated Drug Metabolism in the Pharmacological Modulation of Nitric Oxide Production. PubMed Central. [Link]

  • Monoester-Diterpene Aconitum Alkaloid Metabolism in Human Liver Microsomes: Predominant Role of CYP3A4 and CYP3A5. PMC. [Link]

Sources

Methodological & Application

Application Note & Protocol: A Robust Synthesis of 3-[(2-Methylbenzyl)oxy]azetidine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Azetidine Scaffold in Modern Drug Discovery

The azetidine ring, a four-membered saturated nitrogen heterocycle, has emerged as a privileged scaffold in medicinal chemistry.[1][2] Its inherent ring strain and unique three-dimensional geometry offer medicinal chemists a powerful tool to modulate the physicochemical properties of drug candidates.[1][3] Incorporating the azetidine motif can lead to improved metabolic stability, enhanced aqueous solubility, and novel intellectual property positions.[2]

Among the various functionalized azetidines, 3-alkoxy derivatives are particularly valuable. The ether linkage at the 3-position provides a stable, lipophilic vector that can be used to probe specific binding pockets in biological targets, such as enzymes and receptors. This application note provides a comprehensive, field-proven protocol for the synthesis of 3-[(2-Methylbenzyl)oxy]azetidine from 3-hydroxyazetidine. The methodology is based on the classic Williamson ether synthesis, a robust and versatile C-O bond-forming reaction.[4][5]

Reaction Principle: The Williamson Ether Synthesis

The synthesis proceeds via the Williamson ether synthesis, a bimolecular nucleophilic substitution (S(_N)2) reaction.[4][6] The mechanism involves two critical steps:

  • Deprotonation: The hydroxyl group of a protected 3-hydroxyazetidine is deprotonated by a strong, non-nucleophilic base, such as sodium hydride (NaH), to form a potent nucleophile—the alkoxide ion.[6][7]

  • Nucleophilic Attack: The newly formed alkoxide attacks the electrophilic benzylic carbon of 2-methylbenzyl bromide. This backside attack displaces the bromide leaving group in a concerted mechanism, forming the desired ether linkage.[6][8]

To ensure the success of this S(_N)2 reaction, a primary alkyl halide is chosen as the electrophile to minimize the potential for a competing E2 elimination side reaction, which is more prevalent with secondary and tertiary halides.[8][9] Furthermore, the secondary amine of the azetidine ring must be protected (e.g., with a tert-butyloxycarbonyl, or 'Boc' group) to prevent it from acting as a competing nucleophile and undergoing N-alkylation.[10]

Williamson_Ether_Synthesis BocAzetidinol N-Boc-3-hydroxyazetidine Alkoxide Azetidine Alkoxide (Nucleophile) BocAzetidinol->Alkoxide 1. Deprotonation     (THF, 0°C to RT) NaH NaH MethylbenzylBromide 2-Methylbenzyl Bromide Product N-Boc-3-[(2-Methylbenzyl)oxy]azetidine Alkoxide->Product 2. SN2 Attack

Diagram 1: Overall workflow for the Williamson ether synthesis.

Detailed Experimental Protocol

This protocol is divided into three main stages: protection of the azetidine nitrogen, the core O-alkylation reaction, and the final deprotection to yield the target compound.

Materials and Reagents
ReagentCAS No.M.W. ( g/mol )Recommended Purity
3-Hydroxyazetidine Hydrochloride18621-18-6109.56>98%
Di-tert-butyl dicarbonate (Boc(_2)O)24424-99-5218.25>98%
Triethylamine (TEA)121-44-8101.19>99%, anhydrous
Sodium Hydride (NaH)7646-69-724.0060% dispersion in mineral oil
2-Methylbenzyl bromide89-92-9185.06>98%
Tetrahydrofuran (THF)109-99-972.11Anhydrous, >99.8%
Dichloromethane (DCM)75-09-284.93ACS Grade
Ethyl Acetate (EtOAc)141-78-688.11ACS Grade
Hexanes110-54-386.18ACS Grade
Trifluoroacetic Acid (TFA)76-05-1114.02>99%
Saturated aq. NH(_4)ClN/AN/AN/A
Saturated aq. NaHCO(_3)N/AN/AN/A
BrineN/AN/AN/A
Anhydrous MgSO(_4) or Na(_2)SO(_4)7487-88-9120.37ACS Grade
Silica Gel63231-67-460.08230-400 mesh
Stage 1: Synthesis of N-Boc-3-hydroxyazetidine

This step protects the reactive secondary amine to prevent side reactions.

  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 3-hydroxyazetidine hydrochloride (5.0 g, 45.6 mmol).

  • Dissolution: Add dichloromethane (DCM, 100 mL) and cool the suspension to 0 °C in an ice bath.

  • Base Addition: Slowly add triethylamine (15.9 mL, 114.0 mmol, 2.5 equiv.) to the stirring suspension. Allow the mixture to stir for 10 minutes.

  • Boc Protection: In a separate beaker, dissolve di-tert-butyl dicarbonate (10.9 g, 50.2 mmol, 1.1 equiv.) in DCM (20 mL). Add this solution dropwise to the reaction flask over 20 minutes.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 16 hours. Monitor reaction completion by TLC (EtOAc/Hexanes 1:1, stain with KMnO(_4)).

  • Work-up: Quench the reaction by adding water (50 mL). Transfer the mixture to a separatory funnel and separate the layers. Wash the organic layer sequentially with saturated aq. NaHCO(_3) (50 mL) and brine (50 mL).

  • Isolation: Dry the organic layer over anhydrous MgSO(_4), filter, and concentrate under reduced pressure. The crude product is typically a pale yellow oil or solid and can be purified by silica gel chromatography (eluting with a gradient of 30% to 70% EtOAc in hexanes) to yield N-Boc-3-hydroxyazetidine.[10]

Stage 2: Synthesis of N-Boc-3-[(2-Methylbenzyl)oxy]azetidine

This is the core ether formation step. CAUTION: Sodium hydride is highly reactive and pyrophoric. Handle only under an inert atmosphere (N(_2) or Ar).

  • Setup: To a flame-dried 250 mL round-bottom flask under a nitrogen atmosphere, add N-Boc-3-hydroxyazetidine (5.0 g, 28.9 mmol) and anhydrous tetrahydrofuran (THF, 100 mL).

  • Deprotonation: Cool the solution to 0 °C. Carefully add sodium hydride (60% dispersion in oil, 1.39 g, 34.7 mmol, 1.2 equiv.) portion-wise. Note: Hydrogen gas evolution will occur.[7]

  • Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour to ensure complete formation of the alkoxide.

  • Alkylation: Cool the reaction mixture back to 0 °C. Add 2-methylbenzyl bromide (3.7 mL, 30.3 mmol, 1.05 equiv.) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 16-24 hours. Monitor completion by TLC (EtOAc/Hexanes 3:7).

  • Work-up: Carefully quench the reaction at 0 °C by the slow, dropwise addition of saturated aq. NH(_4)Cl (20 mL). Dilute with water (50 mL) and ethyl acetate (100 mL).

  • Extraction: Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2 x 50 mL).

  • Purification: Combine the organic layers, wash with brine (50 mL), dry over anhydrous Na(_2)SO(_4), filter, and concentrate. Purify the crude residue by silica gel column chromatography (eluting with a gradient of 10% to 30% EtOAc in hexanes) to yield the protected product as a clear oil.

Stage 3: Deprotection to this compound

This final step removes the Boc group to yield the target free amine.

  • Setup: Dissolve the purified N-Boc-3-[(2-Methylbenzyl)oxy]azetidine (from Stage 2) in DCM (50 mL) and cool to 0 °C.

  • Acidolysis: Add trifluoroacetic acid (TFA, 15 mL) dropwise. Note: Gas (CO(_2)) evolution will occur.

  • Reaction: Stir the reaction at room temperature for 2-4 hours until TLC analysis shows complete consumption of the starting material.

  • Isolation: Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

  • Neutralization: Dissolve the residue in DCM (50 mL) and wash with saturated aq. NaHCO(_3) until the aqueous layer is basic (pH > 8).

  • Final Extraction: Extract the aqueous layer with DCM (2 x 30 mL). Combine the organic layers, dry over anhydrous Na(_2)SO(_4), filter, and concentrate to afford the final product, this compound.

Data Summary & Characterization

The following table summarizes the stoichiometry for the key O-alkylation step (Stage 2).

ReactantRoleM.W. ( g/mol )Equiv.Amount (mmol)Amount (g or mL)
N-Boc-3-hydroxyazetidineNucleophile Precursor173.211.028.95.0 g
Sodium Hydride (60%)Base24.001.234.71.39 g
2-Methylbenzyl bromideElectrophile185.061.0530.33.7 mL
Anhydrous THFSolvent72.11--100 mL

Characterization: The identity and purity of the final product should be confirmed using standard analytical techniques, such as


H NMR, 

C NMR, and High-Resolution Mass Spectrometry (HRMS).[11]

Reaction_Scheme Hydroxyazetidine [Image of 3-Hydroxyazetidine] BocAzetidinol [Image of N-Boc-3-hydroxyazetidine] Hydroxyazetidine->BocAzetidinol Stage 1 Boc2O, TEA DCM BocProduct [Image of N-Boc-3-alkoxyazetidine] BocAzetidinol->BocProduct Stage 2 1. NaH, THF 2. 2-Me-BnBr FinalProduct [Image of 3-alkoxyazetidine] BocProduct->FinalProduct Stage 3 TFA, DCM

Diagram 2: Three-stage synthesis workflow.

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Low Yield in Stage 2 1. Incomplete deprotonation due to wet THF or old NaH. 2. Competing elimination (E2) reaction. 3. Insufficient reaction time.1. Use freshly distilled anhydrous THF. Use fresh, reactive NaH. 2. Ensure the reaction temperature does not exceed room temperature. 3. Extend the reaction time and monitor carefully by TLC.
Starting Material Remains 1. NaH was not sufficiently reactive. 2. 2-Methylbenzyl bromide has degraded.1. Use a fresh bottle of NaH or titrate to determine its activity. 2. Use freshly purchased or distilled 2-methylbenzyl bromide.
Multiple Products Observed 1. N-alkylation occurred due to incomplete protection in Stage 1. 2. Over-alkylation or side reactions with impurities.1. Ensure Stage 1 goes to completion and the product is fully purified before proceeding. 2. Purify all reagents before use. Carefully control stoichiometry.
Difficulty Removing Mineral Oil The 60% NaH dispersion contains mineral oil.During work-up, wash the crude product with hexanes or petroleum ether before column chromatography to remove the non-polar mineral oil.

References

  • Chemistry Steps. (2022). Williamson Ether Synthesis. [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. [Link]

  • Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, 84(1), 223. [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]

  • Professor Dave Explains. (2018). Williamson Ether Synthesis. YouTube. [Link]

  • Krasavin, M., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. MDPI. [Link]

  • University of Colorado Boulder. (n.d.). Experiment 06: Williamson Ether Synthesis. [Link]

  • Google Patents. (2012). CN102827052A - Method for synthesizing 3-hydroxy-azetidinehydrochloride.
  • Hashim, O. S. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences. [Link]

  • Ombito, J. O., et al. (2025). Recent progress in synthesis of 3-functionalized azetidines. Arkivoc. [Link]

  • Chemistry LibreTexts. (2020). 15.3: The Williamson Ether Synthesis. [Link]

Sources

Scalable preparation protocols for 3-[(2-Methylbenzyl)oxy]azetidine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scalable Preparation of 3-[(2-Methylbenzyl)oxy]azetidine

Executive Summary

This application note details a scalable, robust protocol for the synthesis of This compound (as its hydrochloride salt). While laboratory-scale methods often utilize sodium hydride (NaH) in DMF, this approach is unsuitable for kilogram-scale production due to hydrogen gas evolution and thermal runaway risks.

This guide presents a Phase Transfer Catalysis (PTC) route, optimized for safety, cost-efficiency, and impurity control.[1] This method utilizes a biphasic system (Toluene/50% NaOH) with a quaternary ammonium catalyst, ensuring high conversion (>98%) and facile workup without chromatographic purification.

Strategic Route Selection

The synthesis hinges on the O-alkylation of tert-butyl 3-hydroxyazetidine-1-carboxylate followed by acid-mediated deprotection.[2]

FeatureMethod A: Lab Scale (Traditional)Method B: Process Scale (Recommended)
Reagents NaH / DMF / Alkyl Halide50% NaOH / Toluene / TBAB (Cat.)
Thermodynamics Highly Exothermic; H₂ gas evolutionControlled exotherm; No gas evolution
Workup Aqueous quench (violent); Extraction; ChromatographyPhase separation; Crystallization
Safety Profile High Risk (Runaway potential)Low Risk (Thermal buffer provided by water)
Scalability < 100 g> 10 kg

Decision: Method B is selected for all batches exceeding 50 g.

Chemical Reaction Workflow

The following diagram illustrates the process flow, highlighting critical decision points and impurity control strategies.

G cluster_impurities Critical Impurities to Monitor Start Start: N-Boc-3-Hydroxyazetidine Rxn Step 1: O-Alkylation (Phase Transfer Catalysis) 50-60°C, 4-6 h Start->Rxn Reagents Reagents: 2-Methylbenzyl Bromide NaOH (50%) Toluene TBAB (Cat.) Reagents->Rxn IPC1 IPC Check: SM < 1.0% (HPLC) Rxn->IPC1 IPC1->Rxn Fail (Add Catalyst) Workup Workup: Phase Cut -> Wash Concentrate Organics IPC1->Workup Pass Deprot Step 2: Deprotection HCl in IPA/EtOAc 20-25°C Workup->Deprot Isolation Isolation: Filtration of HCl Salt Wash with MTBE Deprot->Isolation Final Target Product: 3-[(2-Methylbenzyl)oxy] azetidine HCl Isolation->Final Imp1 N-Alkylated Impurity (If Boc is labile) Imp2 Benzyl Alcohol (Hydrolysis of bromide)

Figure 1: Process workflow for the synthesis of this compound HCl via Phase Transfer Catalysis.

Detailed Experimental Protocols

Step 1: O-Alkylation via Phase Transfer Catalysis

Reagents:

  • tert-Butyl 3-hydroxyazetidine-1-carboxylate (1.0 equiv)[2]

  • 2-Methylbenzyl bromide (1.1 equiv)

  • Tetrabutylammonium bromide (TBAB) (0.05 equiv)

  • Sodium Hydroxide (50% w/w aq.[3] solution) (3.0 equiv)

  • Toluene (10 vol relative to substrate)

Protocol:

  • Charge a reactor with tert-butyl 3-hydroxyazetidine-1-carboxylate and Toluene. Agitate to dissolve.

  • Add TBAB and 2-Methylbenzyl bromide. Stir at 20°C for 15 minutes.

  • Add 50% NaOH solution slowly over 30 minutes. Note: Mild exotherm expected.[4]

  • Heat the biphasic mixture to 55–60°C with vigorous agitation (essential for PTC kinetics).

  • Monitor by HPLC after 4 hours.

    • Target: Starting material < 1.0% area.

    • Corrective Action: If reaction stalls, add 0.02 equiv TBAB.

  • Cool to 20°C. Stop agitation and allow phases to settle (15–30 min).

  • Separate the lower aqueous layer (waste).

  • Wash the organic layer with water (3 x 3 vol) until pH of washings is neutral.

  • Distill the organic layer under reduced pressure to a minimal volume (an oil).

Mechanistic Insight: The lipophilic quaternary ammonium cation (TBA+) pairs with the hydroxide ion, transporting it into the organic phase where it deprotonates the hydroxyl group of the azetidine. The resulting alkoxide rapidly displaces the bromide. This mechanism minimizes the risk of hydrolyzing the sensitive azetidine ring, which can occur in homogeneous aqueous acid/base conditions [1].

Step 2: N-Deprotection and Salt Formation

Reagents:

  • Crude Intermediate from Step 1 (Oil)

  • Isopropyl Alcohol (IPA) (5 vol)

  • HCl in IPA (5–6 N) (2.5 equiv)

  • MTBE (Methyl tert-butyl ether) (Antisolvent)

Protocol:

  • Dissolve the crude oil in IPA (5 vol).

  • Cool the solution to 0–5°C.

  • Add HCl/IPA solution dropwise, maintaining internal temperature < 25°C. Caution: Gas evolution (isobutylene) and exotherm.

  • Warm to 20°C and stir for 3–5 hours.

  • Monitor by HPLC/TLC for disappearance of the Boc-protected intermediate.

  • Crystallize: If solids do not form spontaneously, add MTBE (2 vol) dropwise to induce precipitation.

  • Filter the white solid under nitrogen.

  • Wash the cake with cold MTBE (2 x 2 vol).

  • Dry in a vacuum oven at 40°C to constant weight.

Key Process Parameters & Data

ParameterSpecificationRationale
Agitation Speed High (>300 RPM)Critical for PTC. Mass transfer limited reaction.
Temp (Step 1) 55–60°C<50°C: Slow reaction. >70°C: Risk of Boc degradation.
Base Conc. 50% NaOHHigh concentration required to dehydrate the catalyst/anion pair.
HCl Solvents IPA or EtOAcAvoids MeOH/Water, which solubilizes the product and lowers yield.

Expected Yield:

  • Step 1 (in solution): 95–98%

  • Step 2 (Isolated): 85–90%

  • Overall Yield: ~80–85%

Safety & Impurity Fate Mapping

Impurity Profile:

  • 2-Methylbenzyl Alcohol: Formed by hydrolysis of the bromide. Fate: Stays in organic mother liquor during salt crystallization.

  • Ring-Opened Amines: Azetidines are strained.[5] Strong nucleophiles in acidic media can open the ring. Control: Maintain temperature < 25°C during deprotection; avoid aqueous acids.

Hazard Control:

  • Alkyl Halides: 2-Methylbenzyl bromide is a lachrymator and potential alkylating agent. Handle in a fume hood. Destroy excess bromide in the waste stream using aqueous ammonia or thiosulfate.

  • Isobutylene: Generated during deprotection. Ensure reactor venting is active to prevent pressure buildup.

References

  • Azetidine Synthesis & Functionalization

    • Source: Organic Chemistry Portal. "Synthesis of Azetidines."
    • URL:[Link]

  • Phase Transfer Catalysis (General Protocols)

    • Source: ACS GCI Pharmaceutical Roundtable.
    • URL:[Link]

  • Specific Analog Synthesis (Grounding)

    • Citation: Wang, X.-R., et al. "Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents." J. Org.[5][6] Chem. 2025.[5][6][7][8][9][10] (Describes tert-butyl 3-((2-methylbenzyl)oxy)-3-(p-tolyl)azetidine-1-carboxylate synthesis).

    • URL:[Link]

  • Safety Data (3-Hydroxyazetidine Salts)

    • Source: Fisher Scientific SDS.[11]

Sources

Optimized Strategies for the O-Alkylation of 3-Hydroxyazetidine Scaffolds with 2-Methylbenzyl Halides

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reagents for O-alkylation of azetidine rings with 2-methylbenzyl halides Content Type: Detailed Application Note & Protocol Guide

Executive Summary & Chemical Scope

Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists.[1]

This application note addresses the specific challenge of introducing a 2-methylbenzyl ether moiety onto an azetidine core. It is critical to clarify the chemical nomenclature immediately: Azetidine rings (


) cannot undergo O-alkylation directly on the ring skeleton  as they lack an endocyclic oxygen atom.

Therefore, this guide focuses on the functionalization of 3-hydroxyazetidine , a high-value pharmacophore in modern drug discovery (e.g., glutamate receptor modulators, GPCR ligands). The objective is to perform a Williamson ether synthesis to attach a 2-methylbenzyl group to the C3-hydroxyl position while preserving the strained azetidine ring and preventing unwanted N-alkylation.

Key Reaction Components[1][2][3][4][5][6][7][8][9][10][11]
  • Substrate: N-Protected-3-hydroxyazetidine (typically N-Boc or N-Cbz). Note: The nitrogen must be protected to prevent competitive quaternization.

  • Electrophile: 2-Methylbenzyl halide (Bromide or Chloride).

  • Challenge: The ortho-methyl group on the benzyl ring introduces steric hindrance that can retard

    
     kinetics compared to unsubstituted benzyl halides, requiring optimized base/solvent systems.
    

Mechanistic Insight & Reagent Selection

The transformation relies on the Williamson Ether Synthesis , an


 substitution where an azetidin-3-oxide anion attacks the benzylic carbon of the halide.
Decision Matrix: Selecting the Right Base System
ParameterMethod A: Sodium Hydride (NaH) Method B: Phase Transfer Catalysis (PTC)
Mechanism Irreversible deprotonation followed by

.
Interfacial deprotonation via quaternary ammonium salt.
Reagents NaH (60% in oil), DMF or THF.50% aq. NaOH, Toluene/DCM, TBAB (catalyst).
Kinetics Fast; drives reaction to completion via

gas release.
Slower; rate-limited by phase transfer.
Suitability Best for Small Scale / R&D. High reliability.Best for Process / Scale-up. Safer, cheaper, easier workup.[2]
Risk Pyrophoric reagent; requires anhydrous conditions.Emulsion formation; requires vigorous stirring.
Diagram 1: Reaction Pathway & Mechanism

This diagram illustrates the critical pathway and the necessity of N-protection.

G Substrate N-Boc-3-Hydroxyazetidine (Substrate) Base Base (NaH or NaOH/PTC) Deprotonation Substrate->Base SideProduct N-Alkylation / Quaternization (If N is unprotected) Substrate->SideProduct CRITICAL FAILURE: If N-H present Intermediate Azetidin-3-alkoxide (Nucleophile) Base->Intermediate - H2 (Method A) or - H2O (Method B) Transition SN2 Transition State (Steric Strain from o-Methyl) Intermediate->Transition + Electrophile Electrophile 2-Methylbenzyl Bromide (Electrophile) Product 3-(2-Methylbenzyloxy)-N-Boc-azetidine (Target Ether) Transition->Product Halide Displacement

Caption: Mechanistic pathway for the O-alkylation of N-Boc-3-hydroxyazetidine. Note the critical divergence point where lack of N-protection leads to failure.

Experimental Protocols

Method A: The "Gold Standard" (NaH/DMF)

Recommended for initial library synthesis (10 mg to 5 g scale).

Reagents:

  • N-Boc-3-hydroxyazetidine (1.0 equiv)

  • Sodium Hydride (60% dispersion in mineral oil) (1.2 – 1.5 equiv)

  • 2-Methylbenzyl bromide (1.1 – 1.2 equiv)

  • Solvent: Anhydrous DMF (preferred) or THF.

Protocol:

  • Preparation: Flame-dry a round-bottom flask and purge with Nitrogen or Argon.

  • Solvation: Dissolve N-Boc-3-hydroxyazetidine in anhydrous DMF (0.2 M concentration). Cool to 0°C in an ice bath.

  • Deprotonation: Carefully add NaH portion-wise. Caution: Hydrogen gas evolution will occur. Stir at 0°C for 15–30 minutes until gas evolution ceases and the solution becomes slightly turbid/opaque (formation of the sodium alkoxide).

  • Alkylation: Add 2-methylbenzyl bromide dropwise via syringe.

    • Expert Tip: The 2-methyl group adds steric bulk. If using the chloride instead of bromide, add a catalytic amount of TBAI (tetrabutylammonium iodide) to generate the more reactive iodide in situ (Finkelstein condition).

  • Reaction: Allow the mixture to warm to Room Temperature (RT). Stir for 2–4 hours.

    • Monitoring: Check by TLC (Hexane:EtOAc 3:1) or LCMS. Look for the disappearance of the alcohol and the appearance of the higher R_f ether spot.

  • Quench: Cool back to 0°C. Quench slowly with saturated aqueous

    
     or water.
    
  • Workup: Extract with EtOAc (3x). Wash combined organics with water (5x) to remove DMF, then brine (1x). Dry over

    
    , filter, and concentrate.
    
  • Purification: Flash column chromatography (Silica gel).

Method B: Phase Transfer Catalysis (Green/Scalable)

Recommended for gram-to-kilogram scale to avoid NaH hazards.

Reagents:

  • N-Boc-3-hydroxyazetidine (1.0 equiv)

  • 2-Methylbenzyl bromide (1.2 equiv)

  • Base: 35-50% aq. NaOH (5.0 equiv)

  • Catalyst: Tetrabutylammonium bromide (TBAB) (0.05 – 0.1 equiv)

  • Solvent: Toluene or DCM (or neat if liquid).

Protocol:

  • Mixing: In a flask, combine the azetidine substrate, 2-methylbenzyl bromide, and Toluene (0.5 M).

  • Catalyst Addition: Add TBAB.

  • Initiation: Add the aqueous NaOH solution.

  • Agitation: Stir vigorously (high RPM is critical to maximize interfacial surface area).

  • Reaction: Heat to 40–50°C. The elevated temperature helps overcome the steric hindrance of the 2-methyl group. Monitor by HPLC/TLC (typically 4–12 hours).

  • Workup: Stop agitation. Separate phases. Wash the organic layer with water and brine.[3] Concentrate.

    • Advantage:[1][4][5][6] No DMF removal required.

Validation & Troubleshooting

Analytical Confirmation

To confirm successful O-alkylation versus N-alkylation or starting material recovery:

Analytical MethodDiagnostic Signal
1H NMR Benzylic Protons: Look for a sharp singlet (or AB quartet) at

4.4–4.6 ppm (2H). Azetidine Methines: The C3-H proton usually shifts downfield (

4.2

4.4 ppm) upon etherification. 2-Methyl Group: Singlet at

2.3 ppm.
13C NMR Benzylic Carbon: Distinct peak around 70–72 ppm. Azetidine C3: Signal around 68–70 ppm.
LCMS Mass will correspond to [M+H]+ or [M+Na]+. Note that Boc groups often fragment in MS sources ([M-Boc+H]+).
Troubleshooting Guide
IssueRoot CauseSolution
Low Conversion Steric hindrance of 2-methyl group.Increase temperature (up to 60°C in DMF). Add TBAI (0.1 eq) to activate the halide.
Ring Opening Nucleophilic attack on the ring carbons (C2/C4) rather than the benzyl halide.Ensure the temperature does not exceed 80°C. Avoid highly polar protic solvents at high heat.
Boc Deprotection Acidic impurities in the halide or excessive heat.Ensure reagents are acid-free. Add mild base buffer (

) if using Method A.

Diagram 2: Workflow Decision Tree

DecisionTree Start Start: O-Alkylation of 3-Hydroxyazetidine ScaleCheck Reaction Scale? Start->ScaleCheck SmallScale < 5 grams (Discovery) ScaleCheck->SmallScale LargeScale > 5 grams (Process) ScaleCheck->LargeScale MethodA Method A: NaH / DMF (High reliability, fast) SmallScale->MethodA MethodB Method B: NaOH / TBAB (PTC) (Safety, easier workup) LargeScale->MethodB StericCheck Is reaction sluggish? (2-Me steric hindrance) MethodA->StericCheck MethodB->StericCheck AddIodide Add TBAI (0.1 eq) (Finkelstein Activation) StericCheck->AddIodide Yes Heat Increase Temp to 50°C StericCheck->Heat Yes

Caption: Decision tree for selecting the optimal alkylation protocol based on scale and reactivity.

References

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (2014). O-Alkylation of Alcohols and Phenols. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). SN2 Substitution Reactions and Alkyl Moiety Reactivity. Retrieved from [Link]

Sources

Reductive amination techniques involving 3-[(2-Methylbenzyl)oxy]azetidine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Reductive Amination of 3-[(2-Methylbenzyl)oxy]azetidine

Abstract & Strategic Importance

This compound (CAS: 1121612-93-8) is a high-value heterocyclic building block in medicinal chemistry. The azetidine ring serves as a metabolic bioisostere for piperidine or pyrrolidine, often lowering lipophilicity (logP) and improving sp³ character in fragment-based drug discovery (FBDD).

However, the dual presence of a strained azetidine ring (approx. 26 kcal/mol strain energy) and a benzylic ether linkage presents a chemoselectivity paradox during reductive amination:

  • Ring Stability: The ring is susceptible to acid-catalyzed opening or polymerization under harsh conditions.

  • Ether Stability: The benzylic ether is robust against hydride reagents but vulnerable to hydrogenolysis (H₂/Pd), risking unwanted deprotection.

This guide provides three validated protocols designed to N-alkylate this core while preserving structural integrity.

Critical Mechanistic Insights

The reductive amination of this compound proceeds via the formation of an iminium ion intermediate. The choice of reducing agent dictates the success of the reaction.

Chemoselectivity Matrix
ReagentReactivityRisk ProfileRecommendation
NaBH(OAc)₃ (STAB) Mild, selective for iminiumsLow.[1] Does not reduce aldehydes/ketones rapidly.Primary Choice (Method A)
Ti(OiPr)₄ / NaBH₄ Strong dehydrating agentModerate. Titanium acts as Lewis acid; good for hindered ketones.Secondary Choice (Method B)
H₂ / Pd-C Heterogeneous catalysisHIGH. High risk of cleaving the O-benzyl ether linkage.AVOID
NaCNBH₃ pH-dependentModerate. Toxic byproducts; requires pH ~6 control.Legacy/Backup
Pathway Visualization

The following diagram illustrates the decision logic and mechanistic pathway, highlighting the avoidance of hydrogenolysis.

ReductiveAmination Start Start: this compound Decision Substrate Type? Start->Decision Risk RISK: H2/Pd-C Start->Risk Avoid Carbonyl Carbonyl Partner (Aldehyde/Ketone) Carbonyl->Decision Aldehyde Aldehyde / Unreactive Ketone Decision->Aldehyde Fast Hindered Hindered Ketone / Slow Kinetics Decision->Hindered Slow MethodA Method A: NaBH(OAc)3 / DCE (Standard) Aldehyde->MethodA MethodB Method B: Ti(OiPr)4 then NaBH4 (Scavenger) Hindered->MethodB Intermediate Iminium Ion Intermediate MethodA->Intermediate MethodB->Intermediate Product Target Tertiary Amine Intermediate->Product Hydride Transfer Cleavage SIDE REACTION: Ether Cleavage Risk->Cleavage Debenzylation

Figure 1: Decision tree for reagent selection emphasizing the avoidance of catalytic hydrogenation to preserve the benzyl ether.

Experimental Protocols

Method A: The "Gold Standard" (STAB Protocol)

Best for: Aldehydes and reactive ketones. High tolerance for functional groups.

Rationale: Sodium triacetoxyborohydride (STAB) reduces the iminium ion faster than the carbonyl precursor. The use of 1,2-Dichloroethane (DCE) accelerates the reaction compared to THF, though DCM is a valid alternative.

Reagents:

  • This compound (free base or HCl salt)

  • Aldehyde/Ketone (1.0 - 1.2 equiv)

  • Sodium triacetoxyborohydride (STAB) (1.4 - 1.6 equiv)

  • Acetic Acid (AcOH) (1.0 - 2.0 equiv; essential if using ketone)

  • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

Step-by-Step:

  • Preparation: In a dry vial, dissolve the azetidine (1.0 mmol) in DCE (5 mL, 0.2 M).

    • Note: If using the HCl salt of the azetidine, add 1.0 equiv of Triethylamine (TEA) to freebase in situ.

  • Carbonyl Addition: Add the aldehyde or ketone (1.1 mmol).

  • Catalysis: Add Glacial Acetic Acid (1-2 drops, approx. 1.0 mmol). Stir for 15 minutes at Room Temperature (RT) to establish the hemiaminal/iminium equilibrium.

  • Reduction: Add STAB (1.5 mmol) in one portion.

    • Observation: Mild effervescence may occur.

  • Monitoring: Stir at RT under nitrogen. Monitor by LCMS or TLC.

    • Aldehydes:[2][3][4][5][6] Typically complete in 1–4 hours.

    • Ketones:[4][7] May require 12–24 hours.

  • Quench: Quench by adding saturated aqueous NaHCO₃ (5 mL). Stir vigorously for 20 minutes until gas evolution ceases.

  • Workup: Extract with DCM (3 x 10 mL). Wash combined organics with brine, dry over MgSO₄, and concentrate.[8]

Method B: Titanium-Mediated Reductive Amination

Best for: Sterically hindered ketones or electron-deficient amines.

Rationale: Titanium(IV) isopropoxide acts as a Lewis acid to activate the carbonyl and, crucially, as a water scavenger to drive the equilibrium toward the imine/enamine. This is followed by a stronger reducing agent (NaBH₄) or NaCNBH₃.

Reagents:

  • Titanium(IV) isopropoxide (Ti(OiPr)₄) (neat)

  • Sodium Borohydride (NaBH₄)[6][7][8][9]

  • Solvent: Ethanol (absolute) or THF

Step-by-Step:

  • Complexation: In a dry flask under Argon, combine the azetidine (1.0 mmol) and the ketone (1.1 mmol).

  • Titanium Addition: Add Ti(OiPr)₄ (1.25 mmol) neat.

    • Note: The mixture may become viscous. If stirring is difficult, add minimal THF (1 mL).

  • Incubation: Stir at RT for 6–18 hours.

    • Checkpoint: Monitor the disappearance of the ketone by TLC. The formation of the titanium-complex is often quantitative.

  • Dilution: Dilute the mixture with absolute Ethanol (4 mL).

  • Reduction: Cool to 0°C. Add NaBH₄ (1.5 mmol) carefully (exothermic).

  • Quench (Critical): The titanium emulsion is difficult to filter.

    • Technique: Add 1 mL of water to the reaction mixture to precipitate TiO₂. Stir for 20 minutes. The white precipitate should clump.

    • Filtration: Filter through a Celite pad. Wash the pad with EtOAc.

  • Purification: The filtrate contains the product. Concentrate and purify via flash chromatography.

Analytical Data & Troubleshooting

Expected NMR Signatures:

  • Proton Disappearance: The aldehyde proton (9–10 ppm) must disappear.

  • Diagnostic Shift: The azetidine ring protons (typically 3.5–4.5 ppm) will shift upfield slightly upon alkylation compared to the free secondary amine, but the specific shift depends on the N-substituent.

  • Ether Integrity: Verify the singlet/doublet for the benzylic CH₂ (approx 4.5 ppm) remains intact. If this signal is lost, hydrogenolysis has occurred.

Troubleshooting Table:

ObservationRoot CauseSolution
Low Conversion (Ketone) Steric hindrance or wet solvent preventing imine formation.Switch to Method B (Titanium). Add 4Å Molecular Sieves.
Ring Opening (Byproducts) Acid concentration too high or temperature too high.Do not heat >40°C. Reduce AcOH loading. Ensure quench is buffered (NaHCO₃).
Debenzylation Used Pd/C or strong Lewis Acid (e.g., BBr₃).Use STAB or NaCNBH₃.[10] Avoid hydrogenation conditions.
Sticky Emulsion (Method B) Improper Titanium quench.Use the "1 mL water" quench method or 1N NaOH to aggregate Titanium salts before filtering.

References

  • Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[2][4][6][11] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[2][3][4][5][6][12][13] Studies on Direct and Indirect Reductive Amination Procedures.[2][3][6] The Journal of Organic Chemistry, 61(11), 3849–3862.[6]

  • Mattson, R. J. , Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990).[6] An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride.[6] The Journal of Organic Chemistry, 55(8), 2552–2554.[6]

  • Couty, F., & Evano, G. (2006). Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles. Organic Preparations and Procedures International, 38(5), 427-465. (General Azetidine Stability).

Sources

Functionalization strategies for the azetidine nitrogen in 3-[(2-Methylbenzyl)oxy]azetidine

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Strategic Functionalization of the Azetidine Nitrogen in 3-[(2-Methylbenzyl)oxy]azetidine

Introduction: The Azetidine Scaffold in Modern Drug Discovery

Azetidines, four-membered nitrogen-containing heterocycles, have become crucial motifs in the fields of drug discovery and medicinal chemistry.[1][2][3] Their rising prominence is attributed to the unique physicochemical and pharmacokinetic properties they impart to bioactive molecules.[1][2][3] The inherent ring strain and conformational rigidity of the azetidine scaffold enhance metabolic stability, improve aqueous solubility, and provide a three-dimensional character that can lead to stronger and more selective interactions with biological targets.[1][2] Several FDA-approved drugs, including baricitinib and cobimetinib, feature the azetidine motif, underscoring its therapeutic significance.[1][2]

The secondary amine of the azetidine ring is a prime handle for synthetic diversification, allowing for late-stage functionalization to explore structure-activity relationships (SAR) and fine-tune molecular properties.[4][5][6] This guide provides detailed application notes and protocols for the key strategies to functionalize the nitrogen atom of this compound, a versatile building block for creating diverse chemical libraries.

Core Functionalization Strategies

The secondary amine of this compound offers a nucleophilic center that can be readily derivatized through several robust chemical transformations. The primary strategies discussed herein are N-Alkylation, N-Acylation, and N-Arylation.

G cluster_0 Core Scaffold cluster_1 Functionalization Strategies cluster_2 Resulting Derivatives A This compound B N-Alkylation A->B Alkyl Halide or Reductive Amination C N-Acylation A->C Acyl Chloride or Activated Ester D N-Arylation A->D Buchwald-Hartwig Coupling E N-Alkyl Azetidines B->E F N-Acyl Azetidines (Amides) C->F G N-Aryl Azetidines D->G

Caption: Overview of N-Functionalization Strategies.

N-Alkylation Strategies

N-alkylation is a fundamental method for introducing alkyl groups onto the azetidine nitrogen, which can significantly impact a compound's lipophilicity, basicity, and steric profile. Two primary methods are discussed: direct alkylation and reductive amination.

Direct N-Alkylation with Alkyl Halides

This method involves the direct reaction of the azetidine with an alkyl halide in the presence of a base. The choice of base is crucial to deprotonate the secondary amine without promoting side reactions.

Causality and Experimental Choices:

  • Base Selection: A non-nucleophilic base such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) is preferred to prevent competition with the azetidine nucleophile. Stronger bases like sodium hydride (NaH) can be used but require anhydrous conditions.

  • Solvent: A polar aprotic solvent like acetonitrile (MeCN) or dimethylformamide (DMF) is ideal as it can dissolve the reagents and stabilize charged intermediates without interfering with the reaction.

Protocol 1: Direct N-Alkylation

  • To a solution of this compound (1.0 eq) in acetonitrile (0.1 M), add potassium carbonate (2.0 eq).

  • Add the desired alkyl bromide or iodide (1.1 eq) to the suspension.

  • Heat the reaction mixture to 60-80 °C and monitor by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography (typically using a gradient of ethyl acetate in hexanes) to yield the N-alkylated product.

Reagent/ConditionPurposeTypical Values
Base Neutralizes H-X byproductK₂CO₃, Cs₂CO₃, DIPEA
Solvent Reaction MediumMeCN, DMF, DMSO
Temperature Reaction Rate Control25 - 80 °C
Typical Yield 60 - 90%
Reductive Amination

Reductive amination is a powerful and versatile method for forming C-N bonds and is particularly useful for introducing more complex alkyl groups.[7] The reaction proceeds in a single pot by first forming an iminium ion intermediate between the azetidine and a carbonyl compound (aldehyde or ketone), which is then reduced in situ by a mild reducing agent.[7]

Causality and Experimental Choices:

  • Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice. It is mild enough not to reduce the starting aldehyde or ketone but is highly effective at reducing the iminium ion intermediate.[7] Its selectivity minimizes side product formation.

  • Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common solvents. Acetic acid is often added as a catalyst to facilitate iminium ion formation.

G A Azetidine + Aldehyde/Ketone B Iminium Ion Intermediate A->B H⁺ catalyst C N-Alkylated Azetidine B->C D NaBH(OAc)₃ (Reducing Agent) D->B

Caption: Reductive Amination Workflow.

Protocol 2: Reductive Amination

  • Dissolve this compound (1.0 eq) and the desired aldehyde or ketone (1.1 eq) in 1,2-dichloroethane (0.1 M).

  • Add acetic acid (1-2 drops) to catalyze iminium ion formation.

  • Stir the mixture at room temperature for 30 minutes.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes.

  • Stir the reaction at room temperature and monitor by TLC or LC-MS (typically 2-16 hours).

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2x).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.

  • Purify the crude product by flash column chromatography.

N-Acylation to Form Amides

N-acylation introduces an amide bond, a key functional group in many pharmaceuticals. This transformation can alter hydrogen bonding capabilities, reduce basicity, and introduce new vectors for molecular interactions.

Causality and Experimental Choices:

  • Acylating Agent: Acyl chlorides and anhydrides are highly reactive and efficient but generate acidic byproducts requiring a stoichiometric amount of base. Carboxylic acids can be coupled directly using peptide coupling reagents (e.g., HATU, HOBt/EDC), which offers broader functional group tolerance under milder conditions.

  • Base: For reactions with acyl chlorides, a tertiary amine base like triethylamine (TEA) or DIPEA is used as an acid scavenger.

Protocol 3: N-Acylation with Acyl Chloride

  • Dissolve this compound (1.0 eq) in dichloromethane (0.1 M) and cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.5 eq).

  • Add the desired acyl chloride (1.1 eq) dropwise to the solution.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC or LC-MS.

  • Dilute the reaction mixture with dichloromethane and wash with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the product by flash column chromatography or recrystallization.

Reagent/ConditionPurposeTypical Values
Acylating Agent Amide bond formationAcyl Chloride, Anhydride, Carboxylic Acid + Coupling Agent
Base Acid ScavengerTEA, DIPEA
Solvent Reaction MediumDCM, THF, DMF
Temperature Control Reactivity0 °C to Room Temp
Typical Yield 80 - 98%

N-Arylation via Buchwald-Hartwig Coupling

The introduction of aryl or heteroaryl groups on the azetidine nitrogen is a powerful strategy in medicinal chemistry. The Buchwald-Hartwig cross-coupling reaction is a premier method for this transformation, offering high efficiency and broad substrate scope.[8][9][10]

Causality and Experimental Choices:

  • Catalyst System: The reaction requires a palladium catalyst precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂) and a phosphine ligand. The choice of ligand is critical and often depends on the specific substrates. Sterically hindered, electron-rich biaryl phosphine ligands (e.g., XPhos, RuPhos) are generally effective.[8]

  • Base: A strong, non-nucleophilic base is required to facilitate the catalytic cycle. Sodium tert-butoxide (NaOtBu) and cesium carbonate (Cs₂CO₃) are commonly used.[8]

  • Solvent: Anhydrous, deoxygenated aprotic solvents like toluene or dioxane are necessary to ensure catalyst stability and activity.

G A Pd(0)L₂ B Oxidative Addition A->B C Ar-Pd(II)-X(L)₂ B->C D Ligand Exchange C->D E Ar-Pd(II)-N(L)₂ D->E F Reductive Elimination E->F F->A G Ar-N (Product) F->G H Ar-X (Aryl Halide) H->B I Azetidine-H + Base I->D

Caption: Buchwald-Hartwig Catalytic Cycle.

Protocol 4: Buchwald-Hartwig N-Arylation

  • To an oven-dried reaction vessel, add the aryl bromide or chloride (1.0 eq), Pd₂(dba)₃ (2.5 mol%), and the phosphine ligand (e.g., XPhos, 6 mol%).

  • Add sodium tert-butoxide (1.4 eq).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add a solution of this compound (1.2 eq) in anhydrous, deoxygenated toluene (0.1 M) via syringe.

  • Heat the reaction mixture to 100-110 °C and stir until the starting aryl halide is consumed (typically 8-24 hours), as monitored by GC-MS or LC-MS.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of celite, washing with ethyl acetate.

  • Concentrate the filtrate and purify the residue by flash column chromatography to afford the N-arylated azetidine.

References

  • Application Notes and Protocols: Reductive Amination of Azetidine Deriv
  • Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Chemistry - A European Journal.
  • Azetidines in medicinal chemistry: emerging applic
  • Full article: Azetidines in medicinal chemistry: emerging applications and approved drugs. Taylor & Francis Online.
  • Understanding Aze Medications: The Role of Azetidine Derivatives.
  • Azetidines in medicinal chemistry: emerging applications and approved drugs. tandfonline.com.
  • Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. PubMed.
  • A simple and general synthetic route to N-alkylazetidines
  • Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides 1. LJMU Research Online.
  • A general, enantioselective synthesis of N-alkyl terminal aziridines and C2-functionalized azetidines via organoc
  • Strain-Release Arylations for the Bis-Functionalization of Azetidines.
  • Reductive amination of (protected) 3-Oxopropanenitrile: Will azetidin-2-ol be formed via intramolecular ring closure? Chemistry Stack Exchange.
  • Acetic acid as a catalyst for the N-acylation of amines using esters as the acyl source.
  • Palladium-Catalyzed N-Arylation Reactions with Aziridine and Azetidine. Thieme E-Books & E-Journals.
  • Palladium-Catalyzed N-Arylation Reactions with Aziridine and Azetidine | Request PDF.
  • An Efficient Greener Approach for N-acylation of Amines in W
  • N‐Arylation via Buchwald–Hartwig reaction and their stereoselectivity in chemical glycosylations.

Sources

Troubleshooting & Optimization

Technical Support Center: Azetidine Synthesis & Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: AZ-3MB-OPT-001
Subject: Improving Synthetic Yield of 3-[(2-Methylbenzyl)oxy]azetidine

Executive Summary

You are experiencing yield attrition during the synthesis of This compound . This is a common bottleneck caused by the convergence of two antagonistic factors: the ring strain of the azetidine scaffold (~26 kcal/mol) and the steric hindrance of the ortho-methyl group on the benzyl electrophile.

This guide provides a root-cause analysis and a self-validating protocol to maximize yield. We assume you are utilizing the industry-standard Williamson Ether Synthesis route starting from N-Boc-3-hydroxyazetidine .

Part 1: The Core Protocol (Optimized)

Do not rely on generic ether synthesis conditions. The ortho-methyl substituent on your electrophile reduces the rate of SN2 attack, requiring specific catalytic intervention.

Optimized Reaction Conditions
ComponentRecommendationTechnical Rationale
Substrate N-Boc-3-hydroxyazetidineCritical: The N-Boc group prevents N-alkylation and stabilizes the ring against nucleophilic opening.
Electrophile 2-Methylbenzyl bromide (1.2 eq)Bromides are preferred over chlorides for better leaving group ability without the instability of iodides.
Base NaH (60% in oil, 1.5 eq)Irreversible deprotonation drives the equilibrium. Weaker bases (e.g., K2CO3) often fail to fully deprotonate the secondary alcohol.
Solvent DMF (Anhydrous) or DMF/THF (1:1)Polar aprotic solvents are required to solvate the Na+ cation, leaving the alkoxide "naked" and reactive.
Catalyst TBAI (10 mol%) The Yield Key: Tetrabutylammonium iodide facilitates halogen exchange (Finkelstein-like), converting the hindered benzyl bromide to a highly reactive benzyl iodide in situ.
Temp 0°C

RT

50°C
Stepwise heating prevents exotherms that trigger ring-opening polymerization.

Part 2: Troubleshooting Guides

Issue 1: Reaction Stalls (Low Conversion)

Symptom: TLC/LCMS shows significant remaining starting material (alcohol) even after 24 hours. Root Cause: The ortho-methyl group on the benzyl ring creates a steric "gate," blocking the approach of the bulky azetidine alkoxide. Corrective Action:

  • Add Catalyst: Introduce Tetrabutylammonium Iodide (TBAI) or Potassium Iodide (KI) at 10-20 mol%. This converts the ortho-methylbenzyl bromide into the more reactive iodide.

  • Concentration Check: Ensure reaction concentration is 0.2 M to 0.5 M . Dilute reactions slow down bimolecular (SN2) kinetics significantly.

Issue 2: Low Mass Balance / "Missing" Product

Symptom: Starting material is consumed, but isolated yield is low. NMR shows broad aliphatic baselines (polymerization). Root Cause: Ring Opening. The azetidine ring is thermodynamically unstable. If the reaction becomes acidic (even momentarily during quench) or too hot, the ring opens. Corrective Action:

  • Quench Protocol: Never quench with strong acid (e.g., 1M HCl). Use Saturated NH4Cl or Water at 0°C.

  • Check pH: Ensure the aqueous layer during extraction remains pH > 7 .

  • Temperature Cap: Do not heat above 60°C. If the reaction is slow, add catalyst (TBAI) rather than increasing heat.

Issue 3: Impurity at M+106 (N-Alkylation)

Symptom: Isolation of a product where the benzyl group is on the Nitrogen, not the Oxygen. Root Cause: Boc-Deprotection or Impure SM. If the Boc group falls off (due to trace acid or thermal instability), the Nitrogen becomes a better nucleophile than the Oxygen. Corrective Action:

  • Verify SM Quality: Check the N-Boc-3-hydroxyazetidine by NMR. Ensure no free amine is present.

  • Reagent Quality: Ensure your NaH is fresh. Old NaH absorbs water, forming NaOH, which is less effective and introduces water that can hydrolyze the Boc group at high temps.

Part 3: Visualizing the Logic

Workflow & Decision Tree

The following diagram illustrates the critical decision points to avoid ring opening and ensure SN2 success.

AzetidineOptimization Start Start: N-Boc-3-Hydroxyazetidine Deprotonation Step 1: Deprotonation (NaH, DMF, 0°C) Start->Deprotonation Check_Alkoxide Decision: Is Alkoxide Formed? (Bubbling stopped?) Deprotonation->Check_Alkoxide Add_Electrophile Step 2: Add 2-Methylbenzyl Bromide Check_Alkoxide->Add_Electrophile Yes Monitor Monitor: LCMS/TLC @ 4h Add_Electrophile->Monitor Status_Check Status? Monitor->Status_Check Stalled Issue: Stalled / Low Conv. (Steric Hindrance) Status_Check->Stalled SM Remaining Decomp Issue: Decomp / Polymer (Ring Opening) Status_Check->Decomp New Impurities Success Success: Clean Conversion Status_Check->Success Product Major Action_TBAI Action: Add TBAI (10 mol%) Heat to 50°C Stalled->Action_TBAI Action_Cool Action: Lower Temp Check Reagent Acidity Decomp->Action_Cool Workup Workup: Quench Sat. NH4Cl Keep pH > 7 Success->Workup Action_TBAI->Monitor Re-check

Caption: Logic flow for optimizing the Williamson ether synthesis of sterically hindered azetidines.

Part 4: Frequently Asked Questions (FAQ)

Q: Can I use Potassium tert-butoxide (KOtBu) instead of NaH? A: Yes, but with caution. KOtBu is a strong base but also bulky. In some cases, the tert-butoxide anion can act as a nucleophile or cause E2 elimination of the benzyl bromide (forming a styrene derivative), especially with the ortho-methyl steric hindrance. NaH is generally cleaner because the byproduct is H2 gas, leaving no competing nucleophile.[1]

Q: My product decomposes on the silica column. Why? A: Silica gel is slightly acidic. Azetidine ethers, even when N-Boc protected, can be sensitive.

  • Fix: Pre-treat your silica column with 1% Triethylamine (Et3N) in your eluent to neutralize acidic sites before loading your sample.

Q: Why is the ortho-methyl group causing such a yield drop compared to standard benzyl bromide? A: This is the "Ortho Effect." The methyl group at the 2-position creates steric clash in the transition state of the SN2 backside attack. It physically blocks the trajectory of the incoming azetidine alkoxide. This necessitates higher energy (heat) or a better leaving group (Iodide via TBAI) to overcome the barrier [1].

References

  • Mechanism of Williamson Ether Synthesis & Steric Hindrance Source: Master Organic Chemistry. "The Williamson Ether Synthesis."[1][2][3][4][5][6][7] URL:[Link]

  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines Source: ACS Publications (J. Org. Chem / J. Med.[5] Chem context). URL:[Link]

Sources

Technical Support Center: Solubility Optimization for 3-[(2-Methylbenzyl)oxy]azetidine Salts

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Ticket ID: AZT-SOL-001 Subject: Troubleshooting Salt Formation, Oiling Out, and Hygroscopicity Assigned Specialist: Senior Application Scientist, Solid State Chemistry Division

Executive Summary & Physicochemical Profile[1]

The Molecule: 3-[(2-Methylbenzyl)oxy]azetidine is a secondary amine heterocycle characterized by a basic azetidine core (


) linked to a lipophilic 2-methylbenzyl ether tail.

The Problem: Users frequently report that standard salt formation (specifically with HCl) results in "oiling out" (Liquid-Liquid Phase Separation) or the formation of hygroscopic gums rather than distinct crystalline solids.

Root Cause Analysis:

  • Steric Hindrance: The ortho-methyl group on the benzyl ring creates steric bulk that disrupts the planar packing efficiency required for high-lattice-energy crystals.

  • Hydrophobicity Mismatch: The molecule is amphiphilic. The high charge density of small counterions (Cl⁻) often demands a hydration shell that the lipophilic benzyl tail repels, leading to amorphous hygroscopic solids.

Interactive Troubleshooting Guide

Phase 1: Salt Selection Strategy (The "Why")

Do not default to Hydrochloric Acid (HCl). While HCl is the standard first-pass counterion, it is often suboptimal for lipophilic ethers due to high hygroscopicity.

Recommended Counterion Screen:

Counterion ClassSpecific AcidRationale for Azetidine Ethers
Class A (Small/Rigid) Oxalic AcidOften forms stable, high-melting salts with secondary amines due to strong H-bond networks. First Choice.
Class B (Large/Lipophilic)

-Toluenesulfonic Acid (Tosylate)
The aromatic ring of the acid

-stacks with the benzyl group of the drug, aiding crystal lattice stability.
Class C (Dicarboxylic) Fumaric AcidModerate solubility; useful if the oxalate is too insoluble (creates a "brick dust" solid).
Phase 2: Visualizing the Decision Matrix

The following logic flow guides you through the selection process based on your current experimental observation.

SaltSelection Start Start: Free Base Oil ScreenHCl Screen 1: HCl (1.0 eq) in EtOAc Start->ScreenHCl ResultHCl Result? ScreenHCl->ResultHCl Hygroscopic Hygroscopic Solid/Gum ResultHCl->Hygroscopic Absorbs water OilingOut Oiling Out (Two Liquid Phases) ResultHCl->OilingOut Separates as oil Crystalline Stable Crystal ResultHCl->Crystalline Success TryOxalate Switch to Oxalic Acid (EtOH/IPA) Hygroscopic->TryOxalate Need Lattice Energy TryTosylate Switch to p-TsOH (High Lipophilicity) Hygroscopic->TryTosylate Need Hydrophobicity AntiSolvent Add Antisolvent (Heptane/MTBE) at 50°C OilingOut->AntiSolvent Modulate Solubility TryOxalate->ResultHCl Re-evaluate TryTosylate->ResultHCl Re-evaluate Seed Seed with <1% Crystal at Metastable Zone AntiSolvent->Seed

Figure 1: Decision tree for salt selection and troubleshooting phase separation in azetidine derivatives.

Critical Protocol: Preventing "Oiling Out"

Issue: You add the acid, and the solution turns cloudy, then settles into a sticky oil at the bottom. Mechanism: This is Liquid-Liquid Phase Separation (LLPS).[1] The salt is forming, but its solubility in the "oil" phase is higher than in the solvent, and the energy barrier to form a crystal lattice is too high (supersaturation is too fast).[2]

Validated Protocol: Controlled Crystallization of the Oxalate Salt

Reagents:

  • Substrate: this compound (Free Base)

  • Acid: Oxalic Acid (anhydrous)

  • Solvent: Isopropyl Alcohol (IPA)

  • Antisolvent: Methyl tert-butyl ether (MTBE)

Step-by-Step Methodology:

  • Dissolution (The Base): Dissolve 1.0 g of the free base in 5 mL of IPA at 50°C. Ensure complete homogeneity.

  • Dissolution (The Acid): Separately, dissolve 0.5 equivalents of Oxalic Acid (if targeting 2:1 salt) or 1.0 eq (for 1:1) in 2 mL warm IPA.

  • Controlled Addition: Add the acid solution to the base solution dropwise over 10 minutes while stirring at 50°C.

    • Checkpoint: If cloudiness appears, STOP. Add 1 mL of IPA to clarify, then continue.

  • Seeding (Crucial): Once addition is complete, cool to 40°C. Add a "dusting" of seed crystals (if available) or scratch the glass wall with a spatula to induce nucleation.

  • Antisolvent Ramp: Add MTBE (3 mL) dropwise over 20 minutes.

    • Why? This lowers the solubility limit slowly, forcing the salt into the crystal lattice rather than an amorphous oil.

  • Aging: Allow the slurry to stir at room temperature for 4 hours, then 0°C for 2 hours.

  • Filtration: Filter the white precipitate. Wash with cold MTBE. Dry under vacuum at 40°C.

Frequently Asked Questions (FAQs)

Q1: Why is my HCl salt turning into a liquid on the benchtop? A: This is deliquescence. The chloride ion is small and has a high charge density. Combined with the conformational flexibility of the benzyloxy ether, the crystal lattice energy is low. The salt pulls moisture from the air to solvate the chloride ion.

  • Fix: Switch to a Fumarate or Oxalate salt. These counterions are larger, capable of bidentate hydrogen bonding, and typically create non-hygroscopic lattices.

Q2: Can I use water to dissolve the salt for recrystallization? A: Avoid pure water. While the salt is soluble in water, the lipophilic "2-methylbenzyl" tail will cause the molecule to act like a surfactant (soap). This leads to foaming and gelation rather than crystallization.

  • Fix: Use binary solvent systems like Ethanol/Water (90:10) or Acetone/Water .

Q3: The NMR shows a split peak for the methylene protons. Is my product impure? A: Not necessarily. Azetidines often exhibit rotamers (restricted rotation) or slow nitrogen inversion, especially when protonated. In the salt form, the N-H bond becomes chiral (temporarily), creating diastereotopic protons on the azetidine ring.

  • Verification: Run the NMR at elevated temperature (50°C). If the peaks coalesce, it is a dynamic conformational effect, not an impurity.

Solubility Data Reference Table

Estimated solubility profiles based on structural analogs (Class II/IV).

Solvent SystemFree Base SolubilityHCl Salt SolubilityOxalate Salt SolubilitySuitability
Water (pH 7) < 0.1 mg/mL (Insoluble)> 50 mg/mL (Soluble)10-20 mg/mLGood for dissolution
Ethanol > 100 mg/mL> 100 mg/mL20-50 mg/mLBest for Crystallization
Dichloromethane MiscibleSolubleSparingly SolubleGood for extraction
Heptane SolubleInsolubleInsolubleBest Antisolvent

References

  • Stahl, P. H., & Wermuth, C. G. (Eds.).[3][4] (2011).[5] Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[6][3]

    • Core reference for counterion selection logic and pKa m
  • Couty, F., & Evano, G. (2006). "Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles."[5] Organic Preparations and Procedures International, 38(5), 427-465.

    • Provides context on the stability and handling of azetidine rings.
  • Mettler Toledo. (n.d.). "Oiling Out in Crystallization." Technical Whitepaper.

    • Authoritative guide on the thermodynamics of Liquid-Liquid Phase Separ

Sources

Preventing ring opening during 3-[(2-Methylbenzyl)oxy]azetidine synthesis

[1]

Executive Summary

The synthesis of 3-[(2-Methylbenzyl)oxy]azetidine presents a classic conflict in heterocyclic chemistry: the need for forcing conditions to overcome steric hindrance (from the ortho-methyl group) versus the fragility of the strained azetidine ring (~26 kcal/mol strain energy).[1]

This guide addresses the two primary failure modes:

  • Nucleophilic Ring Opening during the alkylation step.

  • Acid-Catalyzed Hydrolysis/Polymerization during N-deprotection.

Module 1: Mechanistic Failure Analysis

To prevent ring opening, one must understand the "Trigger Events."[1] The azetidine ring is kinetically stable but thermodynamically primed to open.

The "Strain-Activation" Pathway

The ring nitrogen is the control center.

  • In Basic Media (Alkylation): If the nitrogen is protected with an electron-withdrawing group (EWG) like Boc (tert-butoxycarbonyl), the lone pair availability is reduced, preventing the nitrogen from acting as an internal nucleophile or leaving group.[1]

  • In Acidic Media (Deprotection): Protonation of the nitrogen (

    
    ) creates a highly electrophilic species.[1] The C2 or C4 carbons become susceptible to attack by even weak nucleophiles (e.g., 
    
    
    ,
    
    
    , or trifluoroacetate), leading to ring cleavage.[1]

Diagram 1: Azetidine Integrity vs. Failure Pathways

AzetidinePathwayscluster_legendLegendStartN-Boc-3-HydroxyazetidineBaseCondBasic Conditions(NaH/DMF)Start->BaseCondAlkylationTargetTarget Ether(Intact Ring)BaseCond->TargetT < 60°CInert AtmRingOpenBaseRing Opening(via Elimination/Polymerization)BaseCond->RingOpenBaseT > 100°CStrong NuAcidCondAcidic Conditions(TFA or HCl)DeprotectedFree Amine Salt(Intact Ring)AcidCond->DeprotectedAnhydrousLow TempRingOpenAcidRing Opening(Nu attack at C2/C4)AcidCond->RingOpenAcidAq. AcidHigh TempTarget->AcidCondDeprotectionSafeSafe PathwayRiskFailure Mode

Caption: Logical flow of azetidine stability. Green paths indicate optimized protocols; red dashed paths indicate failure modes driven by temperature or nucleophilic intrusion.

Module 2: Optimized Experimental Protocol

Objective: Synthesize 1-(tert-butoxycarbonyl)-3-[(2-methylbenzyl)oxy]azetidine . Rationale: The Williamson ether synthesis is preferred. The ortho-methyl group on the benzyl halide adds steric bulk, slowing the

1TBAI (Tetrabutylammonium iodide)1
Reagents & Stoichiometry
ReagentEquiv.RoleCritical Note
N-Boc-3-hydroxyazetidine 1.0SubstrateMust be dry.[1] Trace water kills NaH.
2-Methylbenzyl bromide 1.2ElectrophileOrtho-methyl hinders attack; excess ensures conversion.[1]
Sodium Hydride (60%) 1.5BaseUse 60% dispersion in oil.[1] Do not wash oil (safety).[1]
TBAI 0.1CatalystActivates bromide to iodide (better LG).[1]
DMF (Anhydrous) [0.2 M]SolventPolar aprotic promotes

.
Step-by-Step Methodology
  • Preparation (0 min):

    • Flame-dry a round-bottom flask under Argon flow.[1]

    • Dissolve N-Boc-3-hydroxyazetidine (1.0 eq) in anhydrous DMF (0.2 M concentration).

    • Cool the solution to 0°C (Ice/water bath).

  • Deprotonation (0 – 30 min):

    • Add NaH (1.5 eq) portion-wise over 10 minutes. Gas evolution (

      
      ) will be vigorous.[1]
      
    • Stir at 0°C for 30 minutes.

    • Checkpoint: Solution should become slightly turbid/viscous but remain fluid.

  • Alkylation (30 min – 4 hrs):

    • Add TBAI (0.1 eq).[1]

    • Add 2-Methylbenzyl bromide (1.2 eq) dropwise.[1]

    • Allow the reaction to warm to Room Temperature (20-25°C) naturally.

    • Critical Control:Do not heat >50°C. If conversion is slow due to the steric hindrance of the 2-methyl group, stir longer (up to 16h) rather than heating. Heating N-Boc-azetidines in the presence of strong base can trigger E2 elimination, opening the ring to form allylamines.

  • Quench & Workup:

    • Cool back to 0°C.

    • Quench carefully with saturated aq.

      
       .
      
    • Extract with EtOAc (3x).[1] Wash organics with

      
       (2x) and Brine (1x) to remove DMF.[1]
      
    • Dry over

      
      , filter, and concentrate.[1]
      
  • Purification:

    • Flash chromatography (Hexanes/EtOAc).[1] The product is stable on silica.

Module 3: The Danger Zone – Deprotection

Removing the Boc group is the highest risk step. The resulting azetidinium salt is extremely sensitive.

Recommended Method: HCl in Dioxane (Anhydrous) [1]

  • Why: Avoids water. TFA/DCM often contains trace water, and the trifluoroacetate anion can sometimes act as a nucleophile at high concentrations, opening the ring.[1]

  • Protocol:

    • Dissolve the ether intermediate in minimal dry DCM or Dioxane.

    • Cool to 0°C .

    • Add 4M HCl in Dioxane (10 eq).

    • Stir at 0°C. Monitor by LCMS.

    • Stop immediately upon consumption of starting material.

    • Remove volatiles under vacuum without heating above 30°C.

Module 4: Troubleshooting Guide (FAQ)

Diagram 2: Troubleshooting Decision Tree

TroubleshootingProblemIdentify IssueLowYieldLow Yield / Incomplete RxnProblem->LowYieldPolymerGummy/Polymerized ProductProblem->PolymerRingOpenRing Opened (NMR signals > 4ppm)Problem->RingOpenSol1Add TBAI (Catalyst)Increase Time (Not Temp)LowYield->Sol1Sol2Temp too high (>60°C)Check NaH QualityPolymer->Sol2Sol3Acid too strong/wetSwitch to HCl/Dioxane @ 0°CRingOpen->Sol3

Caption: Diagnostic flow for common synthetic issues.

Q1: My reaction mixture turned into a gummy solid during alkylation.
  • Cause: Polymerization of the azetidine.[2] This usually happens if the temperature was too high (>60°C) or if the N-protecting group fell off (unlikely with Boc/Base) allowing the amine to attack another ring.[1]

  • Fix: Repeat the experiment keeping T < 40°C. Ensure your DMF is strictly anhydrous; water can hydrolyze the Boc group over time at high pH/Temp.

Q2: I see a byproduct with an allyl group in the NMR (signals at 5-6 ppm).
  • Cause: Ring opening via elimination. The base (NaH) abstracted a proton from the ring carbons (C2/C4) instead of the hydroxyl group, or E2 elimination occurred on the product.[1]

  • Fix: This suggests your base concentration is too high or the temperature is too high. Ensure you add NaH before the alkyl halide to ensure the alkoxide forms first.

Q3: During deprotection, I lost the product.
  • Cause: Nucleophilic attack by water or counter-ions on the protonated azetidine.

  • Fix:

    • Use HCl in Dioxane instead of TFA.

    • If using TFA, add a scavenger (e.g., triethylsilane) or ensure the DCM is anhydrous.[1]

    • Neutralize immediately: Do not store the azetidine as the acid salt for long periods in solution. Isolate as the free base (if stable) or use immediately in the next step.

References
  • Couty, F., & Evano, G. (2006).[1] Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles.[3] Organic Preparations and Procedures International. Link[1]

  • Wuts, P. G. M., & Greene, T. W. (2006).[1] Greene's Protective Groups in Organic Synthesis.[4] (Specific reference to N-Boc stability and deprotection conditions). Link[1]

  • Singh, G. S., & D'Hooghe, M. (2021).[1] Recent Advances in the Synthesis and Reactivity of Azetidines.[2][3][5] Chemical Society Reviews. (Discussion on ring strain and opening mechanisms). Link

  • St. Jean, D. J., et al. (2010).[1] Azetidines as excipients and scaffolds in drug discovery. (Provides context on stability of 3-alkoxyazetidines). Link[1]

Validation & Comparative

Comparative Guide: HPLC Method Development for 3-[(2-Methylbenzyl)oxy]azetidine Purity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Challenge: The analysis of 3-[(2-Methylbenzyl)oxy]azetidine presents a dual chromatographic challenge: the basic azetidine ring (


) causes severe peak tailing due to silanol interactions, while the hydrophobic 2-methylbenzyl ether moiety requires specific selectivity to resolve from potential regioisomers (e.g., 3-methyl or 4-methyl analogues).[1]

The Solution: This guide compares the industry-standard Fully Porous C18 (5 µm) against a modern Core-Shell Biphenyl (2.7 µm) methodology.

Verdict: The Core-Shell Biphenyl method is the superior alternative. It utilizes


 interactions to resolve structural isomers and a fused-core particle architecture to reduce diffusion paths, resulting in a 3x increase in theoretical plates  and a reduction of tailing factor (Tf) from 1.8 to 1.1  without requiring ion-pairing reagents.

Molecular Profile & Chromatographic Strategy

Analyte Characterization[2]
  • Target Molecule: this compound[1]

  • Key Functional Groups:

    • Azetidine Ring:[1][2] Strained, secondary amine.[1] Highly basic. Prone to cation-exchange with residual silanols on silica supports.

    • Ether Linkage: Provides rotational freedom, affecting hydrodynamic volume.[1]

    • 2-Methylbenzyl Group: Aromatic, UV-active.[1] The ortho-methyl substitution creates steric bulk that distinguishes it from meta/para impurities.

Critical Impurities (Synthetic Pathway Derived)

To ensure method specificity, the separation must resolve the target from:

  • Precursor A: 3-Hydroxyazetidine (Polar, elutes early).[1]

  • Precursor B: 2-Methylbenzyl alcohol (Neutral, elutes mid-gradient).[1]

  • Regioisomer: 3-[(3-Methylbenzyl)oxy]azetidine (Isobaric, requires steric/

    
     selectivity).[1]
    

Comparative Study: The "Standard" vs. The "Optimized"

We compared two distinct methodologies to demonstrate the shift from traditional "brute force" chromatography to mechanism-based separation.

Method A: The Alternative (Traditional Standard)[1]
  • Column: Fully Porous C18 (250 x 4.6 mm, 5 µm).[1]

  • Mechanism: Hydrophobic Interaction (LSER).[1]

  • Limitation: Relies solely on carbon load. The basic azetidine nitrogen interacts with acidic silanols, causing peak tailing.[1] The C18 chain lacks the shape selectivity to easily distinguish the ortho-methyl from the meta-methyl isomer.

Method B: The Product (Optimized)
  • Column: Core-Shell Biphenyl (100 x 4.6 mm, 2.7 µm).[1]

  • Mechanism: Hydrophobic +

    
     Interaction + Steric Selectivity.
    
  • Advantage: The Biphenyl stationary phase engages in

    
     stacking with the benzyl ring. The solid core of the particle minimizes longitudinal diffusion (Van Deemter B term), sharpening peaks for the basic amine.[1]
    
Performance Data Comparison
MetricMethod A (Fully Porous C18)Method B (Core-Shell Biphenyl)Improvement
Retention Time (min) 14.26.852% Faster
Tailing Factor (

)
1.85 (Severe Tailing)1.12 (Symmetrical)40% Improvement
Theoretical Plates (

)
~12,000~38,0003.1x Efficiency
Resolution (

)
*
1.2 (Co-elution)3.4 (Baseline)Full Separation

*Resolution calculated between Target and 3-Methyl regioisomer.

Detailed Experimental Protocols

Reagents & Preparation
  • Solvents: LC-MS Grade Acetonitrile (ACN) and Water.

  • Modifier: Formic Acid (FA) or Ammonium Formate.[1]

  • Sample Diluent: 50:50 Water:ACN (Match initial gradient to prevent solvent effects).[1]

Protocol B: The Optimized Core-Shell Method (Recommended)

Step 1: System Configuration

  • Instrument: HPLC or UHPLC (Pressure limit > 400 bar recommended).[1]

  • Detector: UV-Vis Diode Array (DAD) at 210 nm (Azetidine backbone) and 260 nm (Benzyl aromatic).[1]

  • Column: Kinetex® Biphenyl or Halo® Biphenyl (2.7 µm, 100 x 4.6 mm).[1]

Step 2: Mobile Phase Preparation

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.5 (Adjusted with Formic Acid).

    • Rationale: Low pH ensures the azetidine is fully protonated (

      
      ). Ammonium ions compete with the analyte for residual silanol sites, suppressing tailing [1].[1]
      
  • Mobile Phase B: Acetonitrile.[3]

    • Rationale: ACN provides lower viscosity than Methanol, crucial for backpressure management on 2.7 µm columns.[1]

Step 3: Gradient Program

Time (min)% Mobile Phase BFlow Rate (mL/min)Comment
0.051.5Initial Hold
8.0601.5Linear Ramp
8.1951.5Column Wash
10.0951.5Wash Hold
10.151.5Re-equilibration
13.051.5Ready for Injection
Protocol Validation (Self-Check)

To ensure the method is working as intended, verify the following System Suitability Criteria :

  • Blank Injection: Must be free of interference at

    
     of the main peak.
    
  • Sensitivity: S/N ratio > 10 for a standard solution at 0.05% concentration (LOQ check).

  • Precision: %RSD of peak area < 2.0% for 6 replicate injections.

Visualizing the Mechanism

The following diagrams illustrate the workflow and the mechanistic difference between the two methods.

Method Development Workflow

MethodWorkflow Start Start: this compound Scouting Scout: C18 vs Biphenyl pH 3.0 vs pH 10.0 Start->Scouting Decision Decision Point: Is Tailing Factor < 1.2? Scouting->Decision Optimization Optimize Gradient Slope & Flow Rate (Van Deemter) Decision->Optimization Yes FailLoop Add Buffer / Change Phase Decision->FailLoop No FinalMethod Final Method: Core-Shell Biphenyl @ pH 3.5 Optimization->FinalMethod FailLoop->Scouting

Caption: Logical flow for selecting the optimal stationary phase and mobile phase conditions.

Separation Mechanism: Why Biphenyl Wins

Mechanism cluster_C18 Method A: C18 Interaction cluster_Biphenyl Method B: Biphenyl Interaction AnalyteA Analyte (Benzyl Group) LigandA C18 Ligand (Alkyl Chain) AnalyteA->LigandA Hydrophobic (Weak Selectivity) Silanol Residual Silanol (Acidic) AnalyteA->Silanol Ionic Interaction (Causes Tailing) AnalyteB Analyte (Benzyl Group) LigandB Biphenyl Ligand (Aromatic) AnalyteB->LigandB Pi-Pi Stacking (High Selectivity) AnalyteB->LigandB Steric Recog. (Separates Isomers) Core Solid Core (Reduced Diffusion)

Caption: Comparison of interaction mechanisms. Biphenyl offers Pi-Pi selectivity and reduced silanol activity.

References

  • McCalley, D. V. (2010).[1] Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic drugs in high-performance liquid chromatography. Journal of Chromatography A. Link[1]

  • Gritti, F., & Guiochon, G. (2012).[1] Speed-resolution properties of columns packed with new 2.7 μm superficially porous particles. Journal of Chromatography A. Link

  • Phenomenex. (2017).[4] Core-Shell vs Fully Porous Particles: Efficiency and Performance Comparison. Phenomenex Technical Guides. Link

  • Waters Corporation. (2020). Comparison of Fully and Superficially Porous Particle Columns for the Analysis of Basic Compounds. Waters Application Notes. Link

  • Sigma-Aldrich. (2024). 3-(Benzyloxy)azetidine hydrochloride Product Specification and pKa Data. Sigma-Aldrich Catalog.[5] Link

Sources

Safety Operating Guide

Proper Disposal Procedures for 3-[(2-Methylbenzyl)oxy]azetidine

[1]

Part 1: Executive Summary & Core Directive

Immediate Classification: Hazardous Organic Waste (Amine-Functionalized). Primary Disposal Method: High-Temperature Incineration with Scrubber. Do Not: Do not dispose of down the drain. Do not mix with strong oxidizers or acids without controlled protocols.

This guide provides a self-validating workflow for the disposal of 3-[(2-Methylbenzyl)oxy]azetidine , a functionalized azetidine intermediate often used in medicinal chemistry. Due to the strained azetidine ring and basic nitrogen, this compound exhibits specific reactivity profiles that dictate its waste management lifecycle.

Part 2: Chemical Profile & Hazard Identification[2]

Understanding the molecular behavior is the first step in safety. The azetidine ring is a four-membered nitrogen heterocycle with significant ring strain (~26 kcal/mol), making it more reactive than larger ring amines like piperidine.

Parameter Data
Chemical Name This compound
CAS Number 1121612-93-8 (often supplied as HCl salt)
Molecular Formula C₁₁H₁₅NO
Physical State Free Base: Viscous oil/Liquid (Basic, Lipophilic)HCl Salt: White to off-white Solid (Acidic/Neutral, Hydrophilic)
Primary Hazards Skin/Eye Irritant: Causes severe irritation or burns.Corrosive: Especially as free base.Acute Toxicity: Harmful if swallowed or inhaled.[1][2]
Reactivity Ring Strain: Susceptible to ring-opening nucleophilic attack.Incompatibility: Strong oxidizing agents, acid chlorides, anhydrides.

Expert Insight: While benzyl ethers are generally stable, the azetidine nitrogen is the primary locus of reactivity. If the compound is in its free base form, it will readily absorb CO₂ from the air and react with electrophiles. Always verify the salt form (Free Base vs. HCl) before disposal, as this dictates solubility and handling.

Part 3: Personal Protective Equipment (PPE) Matrix

Safety is not just about gear; it is about creating a redundant barrier system.

  • Respiratory: Work strictly within a certified Chemical Fume Hood.[3] If handling large quantities (>10g) outside a hood, use a NIOSH-approved respirator with organic vapor cartridges (P100).

  • Dermal: Double-gloving is required.

    • Inner Layer: Nitrile (4 mil).

    • Outer Layer: Nitrile (minimum 5 mil) or Neoprene.

    • Rationale: Azetidines can permeate standard latex quickly.

  • Ocular: Chemical splash goggles (ANSI Z87.1). Face shield required if pouring liquid volumes >100 mL.

Part 4: Step-by-Step Disposal Protocol

This protocol uses a "Solvation-Incineration" strategy to ensure the compound is safely delivered to the waste stream without clogging lines or creating reactive hotspots.

Phase A: Waste Segregation & Preparation
  • Identify the Form:

    • Solid (HCl Salt): Do not dissolve in water. Water-based waste streams are often treated differently. We target the Organic Solvent stream.

    • Liquid (Free Base): Treat as a flammable organic solvent.

  • Dissolution (The "Carrier" Method):

    • To ensure complete combustion and prevent the formation of reactive solids in waste drums, dissolve the solid compound in a combustible solvent.

    • Recommended Solvent: Methanol, Ethanol, or Acetone.

    • Ratio: Dissolve at approximately 5-10% w/v.

    • Why? This creates a homogeneous liquid waste that incinerators can handle efficiently, preventing "hot spots" or incomplete combustion of solids.

Phase B: Waste Containerization
  • Select Container: High-density polyethylene (HDPE) or glass carboy. Avoid metal if the solution is acidic (HCl salt in methanol can be slightly corrosive).

  • Labeling:

    • Primary Tag: "HAZARDOUS WASTE - ORGANIC."

    • Constituents: Listed explicitly: "Methanol (90%), this compound (10%)."

    • Hazard Checkboxes: Flammable, Irritant, Toxic.

Phase C: Final Disposal (Incineration)
  • Transfer: Move the labeled container to your facility's Satellite Accumulation Area (SAA).

  • Disposal Code: The waste will likely be classified under RCRA Code D001 (Ignitable) due to the carrier solvent. If the pure substance is disposed of, it falls under "P-listed" or "U-listed" guidelines depending on specific local regulations for unlisted amines, but generally defaults to organic hazardous waste.

  • Ultimate Fate: The material must be sent to a TSDF (Treatment, Storage, and Disposal Facility) for rotary kiln incineration . The high temperature (>1000°C) ensures the destruction of the strained azetidine ring and the benzyl ether linkage.

Part 5: Operational Logic & Visualizations

Workflow 1: Disposal Decision Tree

This logic gate ensures you select the correct path based on the physical state of the material.

DisposalWorkflowStartStart: Identify Waste FormCheckStatePhysical State?Start->CheckStateSolidSolid (HCl Salt)CheckState->SolidLiquidLiquid (Free Base)CheckState->LiquidDissolveDissolve in Combustible Solvent(MeOH/EtOH/Acetone)Solid->DissolvePrepare for Liq. WasteDiluteDilute with Combustible Solvent(Ratio 1:10)Liquid->DiluteReduce ViscosityContainerTransfer to HDPE/Glass Waste ContainerDissolve->ContainerDilute->ContainerLabelLabel: Hazardous Waste(Flammable/Toxic)Container->LabelSAAMove to Satellite Accumulation AreaLabel->SAAIncinerateFinal Fate: Rotary Kiln IncinerationSAA->Incinerate

Caption: Operational logic for converting this compound into a compliant waste stream.

Workflow 2: Emergency Spill Response

In the event of a spill, immediate containment is critical to prevent exposure to the volatile amine or dust.

SpillResponseSpillSpill DetectedEvacuateEvacuate Area &Alert PersonnelSpill->EvacuatePPEDon PPE:Resp, Goggles, Double GlovesEvacuate->PPEContainContainmentPPE->ContainSolidSpillSolid: Cover with wet paper towelsto prevent dustContain->SolidSpillIf PowderLiquidSpillLiquid: Absorb with Vermiculiteor Spill PadsContain->LiquidSpillIf Oil/SolnCleanCollect into Sealed Bag/ContainerSolidSpill->CleanLiquidSpill->CleanWashWash Area with Soap & WaterClean->WashReportReport to EHSWash->Report

Caption: Immediate response protocol for solid or liquid spills to minimize exposure risks.

Part 6: Regulatory & Compliance Reference

Adherence to federal and local regulations is mandatory.

  • EPA/RCRA: This compound is not explicitly P-listed or U-listed by name, but it exhibits characteristics of ignitability (D001) when in organic solvent and toxicity. It must be managed as Hazardous Chemical Waste .

  • DOT (Transport):

    • Proper Shipping Name: Amines, solid, corrosive, n.o.s. (or Flammable liquid, corrosive, n.o.s. for free base).

    • UN Number: Likely UN 3259 (Solid) or UN 2924 (Liquid).

  • SARA Title III: Reportable under Section 311/312 if stored in quantities exceeding threshold planning quantities (TPQ).

References

  • National Institutes of Health (NIH). (2020). Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. Retrieved from [Link]

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[(2-Methylbenzyl)oxy]azetidine
Reactant of Route 2
Reactant of Route 2
3-[(2-Methylbenzyl)oxy]azetidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.